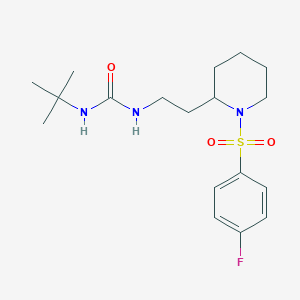

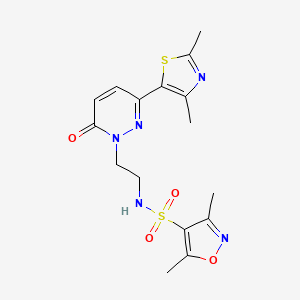

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tert-butyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as TFEU and has been studied extensively for its biochemical and physiological effects.

科学的研究の応用

Cyclodextrin Complexation and Self-assembly of Molecular Devices

Cyclodextrin complexation studies involving similar urea-linked structures have shown potential for creating self-assembling molecular devices. These studies, focusing on the interaction between cyclodextrin components and various stilbene derivatives, reveal that the structural modifications, such as the inclusion of sulfonyl and urea functionalities, can significantly impact the formation and behavior of binary and ternary complexes. These complexes are capable of undergoing photoisomerization, which is a key characteristic for developing molecular switches and devices. The research indicates that by manipulating the molecular structure, including components like sulfonyl and urea groups, it's possible to design and synthesize molecules with tailored properties for applications in molecular electronics and photonics (Lock et al., 2004).

Chemical Protection and Synthesis Techniques

In the realm of synthetic chemistry, specific sulfonyl and urea functionalities are crucial for protecting groups and synthetic intermediates. For instance, derivatives of S-9-fluorenylmethyl-L-cysteine have been studied for their potential in blocking sulfhydryl functions, with the S-Fm group demonstrating resistance to acids and catalytic hydrogenation. Such chemical properties make it valuable for synthesizing cysteinyl peptides and other complex molecules, highlighting the importance of tert-butyl and sulfonyl groups in facilitating chemical reactions and protecting vulnerable functional groups during synthesis processes (Bodanszky & Bednarek, 2009).

Fluorination Reagents and Chemical Modifications

The synthesis and application of novel fluorination reagents underscore the versatility of sulfonyl-containing compounds. For example, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been identified as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis. Its ability to efficiently convert various functional groups into fluorinated counterparts demonstrates the potential of sulfonylurea derivatives in facilitating complex fluorination reactions, which are essential in the development of pharmaceuticals, agrochemicals, and materials science (Umemoto et al., 2010).

特性

IUPAC Name |

1-tert-butyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28FN3O3S/c1-18(2,3)21-17(23)20-12-11-15-6-4-5-13-22(15)26(24,25)16-9-7-14(19)8-10-16/h7-10,15H,4-6,11-13H2,1-3H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPNAORGUSYURE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-fluorophenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2680013.png)

![1-(2,5-Difluorobenzoyl)-4-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2680015.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2680019.png)

![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

![methyl (8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2680035.png)